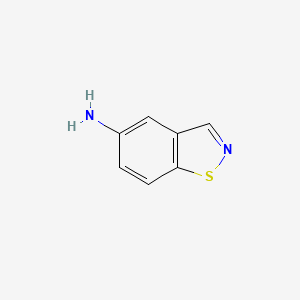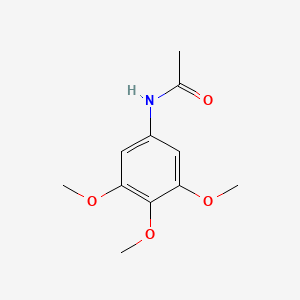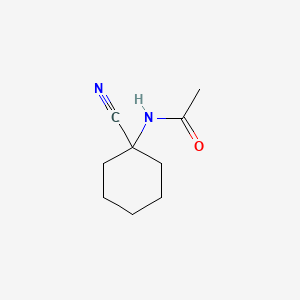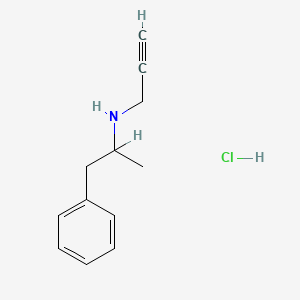
ベンジルオイゲノール
概要
説明
Benzyl eugenol is an organic compound derived from eugenol, a phenolic compound found in various plants such as clove, cinnamon, and basil. It is known for its aromatic properties and is used in various applications, including perfumery, flavoring, and as an intermediate in organic synthesis.
科学的研究の応用
Benzyl eugenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its antimicrobial and antioxidant properties.
Medicine: Investigated for its potential anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavors, and as a stabilizer in certain formulations.
作用機序
Target of Action
Benzyl eugenol, like its parent compound eugenol, is likely to interact with a variety of molecular targets. It’s also known to scavenge free radicals, inhibit the generation of reactive oxygen species, and prevent the production of reactive forms of nitrogen .
Mode of Action
Eugenol, from which benzyl eugenol is derived, has been shown to have antioxidant potential through a mechanism of hydrogen atomic transfer (hat) by density functional theory (dft) . This suggests that benzyl eugenol may also act as an antioxidant, neutralizing harmful free radicals in the body.
Biochemical Pathways
Eugenol has been shown to induce cytotoxicity, inhibit phases of the cell cycles, programmed cell death, and auto-phagocytosis in studied cancer lines . It’s plausible that benzyl eugenol may have similar effects on these biochemical pathways.
Pharmacokinetics
Eugenol exhibits antioxidative, anti-inflammatory, and cardiovascular characteristics, along with analgesic and localised anaesthetic effects . It’s also been investigated as a substance that enhances penetration .
Result of Action
Eugenol has been shown to have a wide range of biological activities such as antifungal, antimicrobial, anti-inflammatory, antioxidant, analgesic, anticancer, and antiparasitic . It’s plausible that benzyl eugenol may have similar effects.
生化学分析
Biochemical Properties
Benzyl eugenol plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been shown to interact with enzymes such as eugenol synthase, which catalyzes the conversion of coniferyl acetate to eugenol. Additionally, benzyl eugenol can interact with cytochrome P450 enzymes, which are involved in its metabolism. These interactions are crucial for the compound’s biological activity and its potential therapeutic applications .
Cellular Effects
Benzyl eugenol has been observed to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, benzyl eugenol has been shown to induce apoptosis in cancer cells by activating caspase enzymes and altering the expression of pro-apoptotic and anti-apoptotic genes. Additionally, it can inhibit the growth of bacterial cells by disrupting their cell membranes and causing leakage of intracellular contents .
Molecular Mechanism
The molecular mechanism of benzyl eugenol involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Benzyl eugenol can bind to the active sites of enzymes, inhibiting their activity and leading to the accumulation of specific substrates or the depletion of products. For example, it can inhibit the activity of monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters, thereby increasing their levels in the brain. This mechanism is thought to contribute to its potential antidepressant effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of benzyl eugenol can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that benzyl eugenol is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. Long-term exposure to benzyl eugenol has been observed to cause changes in cellular function, such as alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of benzyl eugenol vary with different dosages in animal models. At low doses, benzyl eugenol has been shown to exhibit therapeutic effects, such as reducing inflammation and pain. At high doses, it can cause toxic or adverse effects, including liver damage and neurotoxicity. These threshold effects highlight the importance of determining the appropriate dosage for therapeutic applications .
Metabolic Pathways
Benzyl eugenol is involved in various metabolic pathways, including those related to its synthesis and degradation. It is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that can be further processed or excreted. The metabolic pathways of benzyl eugenol also involve interactions with cofactors such as NADPH, which are essential for its enzymatic conversion .
Transport and Distribution
Within cells and tissues, benzyl eugenol is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via passive diffusion or active transport mechanisms, and it can bind to proteins such as albumin in the bloodstream. These interactions influence its localization and accumulation in specific tissues, affecting its overall bioavailability and therapeutic potential .
Subcellular Localization
The subcellular localization of benzyl eugenol can affect its activity and function. It has been observed to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria. This localization is influenced by targeting signals and post-translational modifications that direct benzyl eugenol to specific organelles. The subcellular distribution of benzyl eugenol is crucial for its interaction with target biomolecules and its overall biological activity .
準備方法
Synthetic Routes and Reaction Conditions: Benzyl eugenol can be synthesized through the esterification of eugenol with benzyl alcohol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of benzyl eugenol involves the same esterification process but on a larger scale. The reaction is conducted in large reactors with continuous stirring and temperature control to optimize yield and purity. The product is then purified through distillation or recrystallization.
化学反応の分析
Types of Reactions: Benzyl eugenol undergoes various chemical reactions, including:
Oxidation: Benzyl eugenol can be oxidized to form benzyl eugenol quinone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form benzyl eugenol alcohol using reducing agents like lithium aluminum hydride.
Substitution: Benzyl eugenol can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.
Major Products Formed:
Oxidation: Benzyl eugenol quinone.
Reduction: Benzyl eugenol alcohol.
Substitution: Nitrobenzyl eugenol, bromobenzyl eugenol.
類似化合物との比較
Benzyl eugenol can be compared with other similar compounds such as:
Eugenol: The parent compound, known for its strong antimicrobial and antioxidant properties.
Isoeugenol: A structural isomer of eugenol with similar biological activities but different chemical reactivity.
Methyleugenol: Another derivative of eugenol, used primarily in perfumery and flavoring.
Uniqueness: Benzyl eugenol stands out due to its unique combination of aromatic properties and biological activities, making it a versatile compound in various fields of research and industry.
特性
IUPAC Name |
2-methoxy-1-phenylmethoxy-4-prop-2-enylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c1-3-7-14-10-11-16(17(12-14)18-2)19-13-15-8-5-4-6-9-15/h3-6,8-12H,1,7,13H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSCLRALYUOMPCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0069179 | |
| Record name | Benzyl eugenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0069179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57371-42-3 | |
| Record name | Benzyleugenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57371-42-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 2-methoxy-1-(phenylmethoxy)-4-(2-propen-1-yl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057371423 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzyl eugenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46936 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 2-methoxy-1-(phenylmethoxy)-4-(2-propen-1-yl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzyl eugenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0069179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-allyl-2-methoxyphenyl benzyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.167 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Benzyl Eugenol suitable for use in ion-selective electrodes?
A1: Benzyl Eugenol (BE) can be polymerized to form Poly(benzyl eugenol) (PBE) []. Research has shown that PBE can function as an ionophore, a molecule that selectively binds to a specific ion, in this case, potassium (K+) []. This property makes PBE valuable in developing potassium ion-selective electrodes (K+-ISE).
Q2: How does the composition of the electrode membrane affect the performance of a K+-ISE using PBE?
A2: The performance of a K+-ISE using PBE is significantly affected by the membrane composition. A study [] found that incorporating oleic acid as a lipophilic anionic additive within a membrane composed of PBE, 2-nitrophenyl octyl ether (o-NPOE) as a plasticizer, and PVC as a matrix, enhanced the electrode's selectivity for potassium ions over other ions. This optimized composition resulted in a K+-ISE with improved selectivity, sensitivity, and a longer lifespan.
Q3: Beyond ion-selective electrodes, what other applications are there for Benzyl Eugenol and its derivatives?
A3: Benzyl Eugenol is a derivative of Eugenol, a primary component of clove oil (Syzygium aromaticum) []. Due to the presence of reactive functional groups like allyl, phenol, and methoxy, Benzyl Eugenol can be further modified to create compounds with applications in various industries. These include pharmaceuticals, cosmetics, food and beverages, pesticides, fishery, mining, and active packaging [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


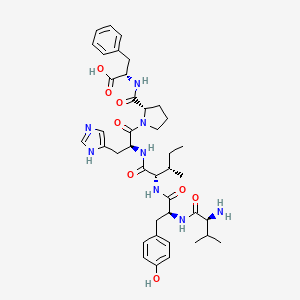

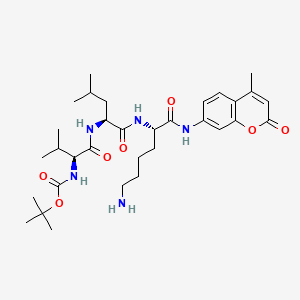
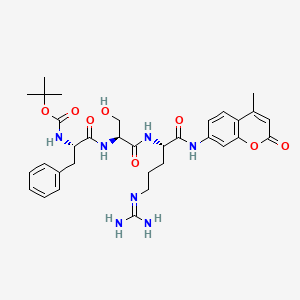
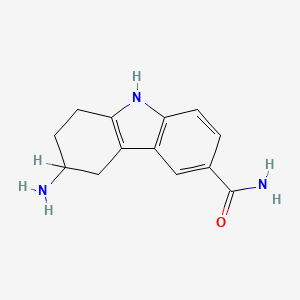
![1-[N-[N-(2-Aminobenzoyl)glycyl]-4-nitro-L-phenylalanyl]-L-proline](/img/structure/B1266303.png)
